[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride
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Overview
Description
[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C9H10ClF4NO2 and a molecular weight of 275.63 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a phenyl ring substituted with two difluoromethoxy groups.
Amination: The phenyl ring undergoes an amination reaction to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methanamine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and biochemical pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of [2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2,4-Bis(methoxy)phenyl]methanamine hydrochloride
- [2,4-Bis(trifluoromethoxy)phenyl]methanamine hydrochloride
Comparison:
- [2,4-Bis(methoxy)phenyl]methanamine hydrochloride: This compound has methoxy groups instead of difluoromethoxy groups, which may result in different chemical reactivity and biological activity.
- [2,4-Bis(trifluoromethoxy)phenyl]methanamine hydrochloride: The presence of trifluoromethoxy groups can significantly alter the compound’s properties, making it more electronegative and potentially more reactive in certain chemical reactions.
Uniqueness:
- The presence of difluoromethoxy groups in [2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride imparts unique chemical and physical properties, such as increased electronegativity and specific reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
[2,4-bis(difluoromethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO2.ClH/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13;/h1-3,8-9H,4,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDULNCACEIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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